3-Chloro-1-(2-methylpiperidin-1-yl)propan-1-one
Description
3-Chloro-1-(2-methylpiperidin-1-yl)propan-1-one is a ketone derivative featuring a 2-methylpiperidine substituent. Its molecular formula is C₉H₁₆ClNO, with a calculated molar mass of 189.45 g/mol (derived from constituent atomic weights). Key properties include a density of 1.112 g/cm³ (analogous to its non-methylated counterpart) and a pKa of -0.63 (predicted) .
Properties
IUPAC Name |
3-chloro-1-(2-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-8-4-2-3-7-11(8)9(12)5-6-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXNNMNSBQTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244062 | |
| Record name | 3-Chloro-1-(2-methyl-1-piperidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349090-43-3 | |
| Record name | 3-Chloro-1-(2-methyl-1-piperidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349090-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-(2-methyl-1-piperidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 2-methylpiperidine with a chlorinated propanone derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
3-Chloro-1-(2-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
- Friedel-Crafts Derivatives (Thiophene/Quinoline): Compounds like 3-chloro-1-(thiophen-2-yl)propan-1-one are synthesized via Friedel-Crafts acylation, yielding high-purity products without chromatography .
- SN2 Reactivity: Arylpropanones (e.g., 3-chloro-1-(4-fluorophenyl)propan-1-one) undergo nucleophilic substitution to form amino derivatives, a pathway also applicable to the target compound when reacted with amines (e.g., benzylamine or piperazine derivatives) .
Physicochemical Properties
- Melting Points: The non-methylated piperidine analog melts at 84°C , while the target compound’s melting point is unspecified. Thiophene derivatives are typically liquids at room temperature.
Commercial and Research Status
- Research Focus: Current studies prioritize analogs with aryl or heteroaryl substituents (e.g., thiophene, phenothiazine) for medicinal chemistry applications, whereas piperidine derivatives remain niche intermediates .
Biological Activity
3-Chloro-1-(2-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activity. This compound, characterized by its chloro and piperidine functional groups, has been studied for various pharmacological applications, particularly in the fields of medicinal chemistry and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H18ClN. The structure includes a propanone backbone with a 2-methylpiperidine substituent, which contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClN |
| Molecular Weight | 201.71 g/mol |
| Functional Groups | Chloro, Ketone, Piperidine |
Research indicates that this compound interacts with various biological targets, potentially acting as an inhibitor or modulator of specific enzymes or receptors. The exact mechanism remains under investigation, but it is believed to influence several biochemical pathways relevant to neuropharmacology and other therapeutic areas.
Pharmacological Studies
In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant binding affinity to certain receptors in the central nervous system (CNS). For instance, studies on its interaction with opioid receptors suggest potential analgesic properties, making it a candidate for pain management therapies .
In Vivo Studies : Animal studies have shown that compounds with similar structures can affect behavior and physiological responses related to pain and anxiety. For example, derivatives of piperidine compounds have been evaluated for their effects on opioid self-administration behaviors, indicating a possible role in addiction treatment .
Case Studies
- Opioid Receptor Modulation : A study focused on the structural optimization of piperidine derivatives revealed that modifications similar to those in this compound could enhance selectivity for the mu-opioid receptor (MOR) over the dopamine D2 receptor (D2R), potentially reducing side effects associated with traditional opioid therapies .
- Neuropharmacological Effects : Research into piperidine derivatives has shown that they can cross the blood-brain barrier effectively, suggesting that this compound may similarly exhibit CNS activity. This property is crucial for developing treatments for neurological disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves the chlorination of propanone derivatives followed by amination with 2-methylpiperidine. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
